Sec-butyl thiohexanoate
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Overview
Description
Sec-butyl thiohexanoate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Sec-butyl thiohexanoate can be synthesized through the esterification of sec-butyl alcohol with hexanoic acid in the presence of a sulfur-containing reagent. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Sec-butyl thiohexanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sec-butyl alcohol and hexanethiol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Sec-butyl thiohexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Thioesters play a role in biochemical processes, and this compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Industry: Used as a flavoring agent and in the production of fragrances due to its distinct odor profile.
Mechanism of Action
The mechanism of action of sec-butyl thiohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester bond can undergo hydrolysis, releasing the corresponding acid and thiol, which can then participate in further biochemical reactions. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.
Comparison with Similar Compounds
Sec-butyl thiohexanoate can be compared with other thioesters, such as:
- Methyl thiohexanoate
- Ethyl thiohexanoate
- Propyl thiohexanoate
Uniqueness
This compound is unique due to its specific sec-butyl group, which imparts distinct chemical and physical properties compared to other thioesters. The sec-butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important reagent in organic synthesis, biochemical studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Properties
CAS No. |
2432-79-3 |
---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-butan-2-yl hexanethioate |
InChI |
InChI=1S/C10H20OS/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
DULPHMZIKOTNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SC(C)CC |
Origin of Product |
United States |
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